molecular formula C21H11NO4 B14599510 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione CAS No. 60878-38-8

6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione

Cat. No.: B14599510
CAS No.: 60878-38-8
M. Wt: 341.3 g/mol
InChI Key: LMZWCANLWUEXSI-UHFFFAOYSA-N
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Description

6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a xanthene core The presence of an amino group at the 6th position and three ketone groups at the 5th, 8th, and 14th positions further distinguishes it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione typically involves multicomponent reactions utilizing 2-naphthol as a starting material . The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of diverse heterocyclic compounds . Common synthetic routes include the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride or ytterbium triflate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60878-38-8

Molecular Formula

C21H11NO4

Molecular Weight

341.3 g/mol

IUPAC Name

6-aminonaphtho[2,3-c]xanthene-5,8,14-trione

InChI

InChI=1S/C21H11NO4/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2

InChI Key

LMZWCANLWUEXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)OC5=CC=CC=C5C4=O)N

Origin of Product

United States

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